molecular formula C14H20N2O B248321 N-(4-methylphenyl)-3-(1-pyrrolidinyl)propanamide

N-(4-methylphenyl)-3-(1-pyrrolidinyl)propanamide

Katalognummer B248321
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: AHNWTRDQLCHWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-119918 is an active molecule used primarily in biochemical research. It is known for its role as an inhibitor in various biochemical reactions. The compound has a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 .

Vorbereitungsmethoden

The synthesis of WAY-119918 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve large-scale synthesis techniques optimized for yield and purity .

Analyse Chemischer Reaktionen

WAY-119918 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. .

Wissenschaftliche Forschungsanwendungen

WAY-119918 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Utilized in pharmacological studies to explore its potential therapeutic effects and mechanisms of action.

    Industry: Applied in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of WAY-119918 involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

WAY-119918 is unique in its structure and activity compared to other similar compounds. Some similar compounds include:

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

N-(4-methylphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H20N2O/c1-12-4-6-13(7-5-12)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)

InChI-Schlüssel

AHNWTRDQLCHWIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCCC2

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.